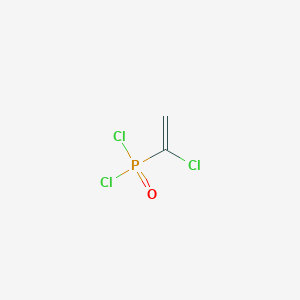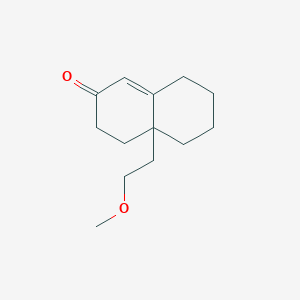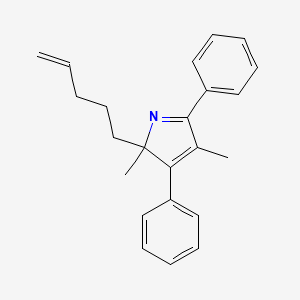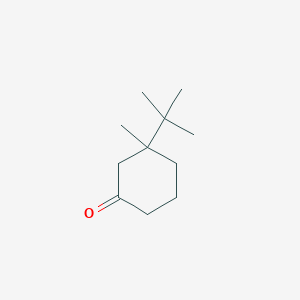![molecular formula C6H14S4 B14349748 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane CAS No. 94944-49-7](/img/structure/B14349748.png)
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane is an organosulfur compound characterized by the presence of three sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane typically involves the reaction of ethyl sulfide with elemental sulfur under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable agent to enhance the reaction rate. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfane into simpler sulfides.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert solvent like tetrahydrofuran.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides.
Substitution: Various alkyl or aryl substituted trisulfanes.
Scientific Research Applications
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl trisulfide: Another organosulfur compound with three sulfur atoms, used in flavoring and as a chemical intermediate.
Diethyl disulfide: A related compound with two sulfur atoms, used in organic synthesis and as a flavoring agent.
Uniqueness
1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in both research and industry.
Properties
CAS No. |
94944-49-7 |
|---|---|
Molecular Formula |
C6H14S4 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
1-ethylsulfanyl-1-(ethyltrisulfanyl)ethane |
InChI |
InChI=1S/C6H14S4/c1-4-7-6(3)9-10-8-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
FPXDCLOWRSQXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)SSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


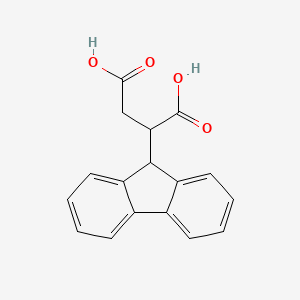
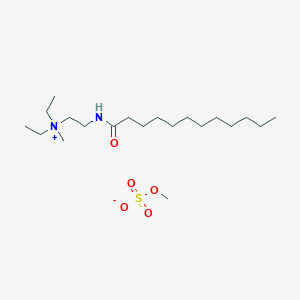

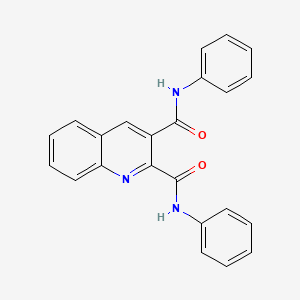
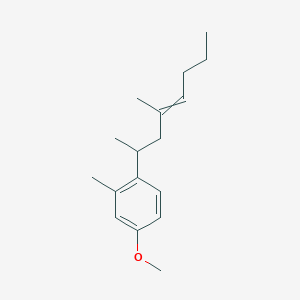
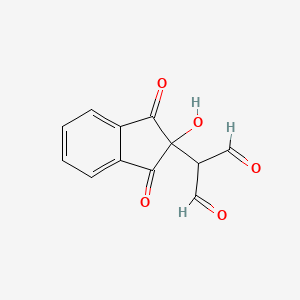
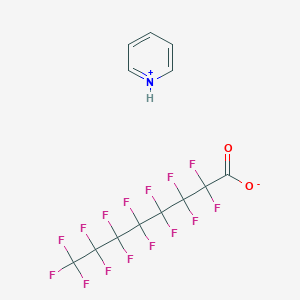
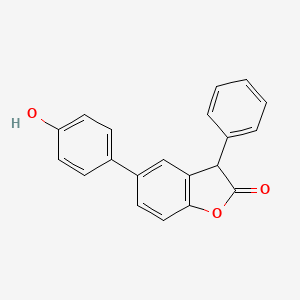
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
